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Compound of Interest

Compound Name: Dotinurad

Cat. No.: B607185 Get Quote

An In-depth Analysis for Researchers, Scientists,
and Drug Development Professionals
Dotinurad is a novel and highly selective urate reabsorption inhibitor (SURI) developed for the

treatment of hyperuricemia and gout.[1][2] Its targeted mechanism of action, focusing on the

inhibition of urate transporter 1 (URAT1), offers a promising therapeutic alternative to

conventional treatments. This technical guide provides a detailed overview of Dotinurad's

molecular formula, chemical properties, and the experimental methodologies used to

characterize this compound.

Molecular and Physicochemical Properties
Dotinurad, also known by its development code FYU-981, is a small molecule with the

following molecular and chemical characteristics:
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Property Value Source

Molecular Formula C₁₄H₉Cl₂NO₄S [3]

IUPAC Name

(3,5-dichloro-4-

hydroxyphenyl)-(1,1-dioxo-2H-

1,3-benzothiazol-3-

yl)methanone

[3]

CAS Number 1285572-51-1 [3]

Molecular Weight 358.2 g/mol [3]

Solubility
Sparingly soluble in DMSO (1-

10 mg/mL)
Cayman Chemical

Calculated LogP 2.9 [3]

Table 1: Key Molecular and Physicochemical Properties of Dotinurad.

Mechanism of Action: Selective URAT1 Inhibition
Dotinurad's therapeutic effect stems from its potent and selective inhibition of Urate

Transporter 1 (URAT1), a protein primarily located in the apical membrane of renal proximal

tubular cells.[1][4] URAT1 is responsible for the reabsorption of uric acid from the glomerular

filtrate back into the bloodstream. By inhibiting this transporter, Dotinurad effectively increases

the urinary excretion of uric acid, thereby lowering serum uric acid levels.[5]

The selectivity of Dotinurad is a key feature, distinguishing it from other uricosuric agents. It

exhibits significantly weaker inhibitory effects on other transporters involved in urate

homeostasis, such as ATP-binding cassette subfamily G member 2 (ABCG2), and organic

anion transporters 1 and 3 (OAT1 and OAT3).[5][6] This selectivity is thought to contribute to a

more favorable safety profile, particularly concerning off-target effects.[1]

The inhibitory potency of Dotinurad against URAT1 and its selectivity over other transporters

have been quantified in various in vitro studies, as summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38474414/
https://pubmed.ncbi.nlm.nih.gov/38474414/
https://pubmed.ncbi.nlm.nih.gov/38474414/
https://pubmed.ncbi.nlm.nih.gov/38474414/
https://pubmed.ncbi.nlm.nih.gov/38474414/
https://www.benchchem.com/product/b607185?utm_src=pdf-body
https://www.benchchem.com/product/b607185?utm_src=pdf-body
https://www.mdpi.com/2073-4409/13/5/450
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066095/
https://www.benchchem.com/product/b607185?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.09.11.612394v1.full.pdf
https://www.benchchem.com/product/b607185?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.09.11.612394v1.full.pdf
https://pubmed.ncbi.nlm.nih.gov/31371478/
https://www.mdpi.com/2073-4409/13/5/450
https://www.benchchem.com/product/b607185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transporter IC₅₀ (μM) Source

URAT1 0.0372 [5][6]

ABCG2 4.16 [5][6]

OAT1 4.08 [5][6]

OAT3 1.32 [5][6]

Table 2: Inhibitory Activity of Dotinurad against Urate Transporters.

A proposed signaling pathway illustrating the mechanism of action of Dotinurad is depicted

below.
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Dotinurad's inhibition of URAT1-mediated uric acid reabsorption.

Experimental Protocols
This section outlines the general experimental methodologies that can be employed to

determine the chemical and pharmacological properties of Dotinurad.

URAT1 Inhibition Assay
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This protocol describes a cell-based assay to determine the inhibitory activity of Dotinurad
against the URAT1 transporter.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of Dotinurad for URAT1-

mediated uric acid uptake.

Materials:

HEK 293 cells stably expressing human URAT1 (or other suitable cell lines like Xenopus

oocytes injected with URAT1 cRNA).[5]

[¹⁴C]-labeled uric acid.

Dotinurad stock solution (in DMSO).

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

Cell lysis buffer.

Scintillation cocktail and counter.

Workflow:

Workflow for the URAT1 inhibition assay.

Procedure:

Cell Culture: Culture HEK 293 cells expressing URAT1 in appropriate media and conditions.

Seed the cells in 96-well plates and allow them to adhere overnight.

Compound Preparation: Prepare serial dilutions of Dotinurad in the assay buffer.

Inhibition Assay:

Wash the cells with pre-warmed assay buffer.

Add the Dotinurad dilutions to the respective wells and pre-incubate for a defined period

(e.g., 10-30 minutes) at 37°C.
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Initiate the uptake reaction by adding [¹⁴C]-uric acid to each well and incubate for a short

period (e.g., 5-15 minutes).

Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

Quantification:

Lyse the cells using a suitable lysis buffer.

Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Determine the percentage of inhibition for each Dotinurad concentration relative to a

vehicle control.

Plot the percentage of inhibition against the logarithm of the Dotinurad concentration and

fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Solubility Determination (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic

solubility of Dotinurad.

Objective: To determine the equilibrium solubility of Dotinurad in a specific solvent system

(e.g., phosphate-buffered saline, pH 7.4).

Materials:

Dotinurad (solid).

Solvent of interest (e.g., PBS).

Shaker or rotator.

Centrifuge or filtration apparatus (e.g., 0.45 µm filter).

Analytical instrument for quantification (e.g., HPLC-UV).
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Procedure:

Sample Preparation: Add an excess amount of solid Dotinurad to a known volume of the

solvent in a sealed container.

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation: Separate the undissolved solid from the saturated solution by

centrifugation or filtration.

Quantification: Analyze the concentration of Dotinurad in the clear supernatant using a

validated analytical method, such as HPLC-UV.

Calculation: The determined concentration represents the thermodynamic solubility of

Dotinurad in the specified solvent at that temperature.

pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of Dotinurad
using potentiometric titration.

Objective: To determine the pKa value(s) of Dotinurad.

Materials:

Dotinurad solution of known concentration.

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

Potentiometer with a pH electrode.

Stirrer.

Constant temperature bath.

Procedure:
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Sample Preparation: Dissolve a precisely weighed amount of Dotinurad in a suitable solvent

(e.g., a mixture of water and a co-solvent if solubility is low).

Titration:

Place the Dotinurad solution in a thermostated vessel and immerse the pH electrode and

the tip of the burette containing the titrant.

incrementally add the titrant to the Dotinurad solution while continuously stirring and

monitoring the pH.

Record the pH value after each addition of the titrant.

Data Analysis:

Plot the pH values against the volume of titrant added to generate a titration curve.

The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

For more accurate results, the pKa can be determined from the inflection point of the first

derivative of the titration curve.

LogP Determination (HPLC Method)
This protocol outlines a method for determining the octanol-water partition coefficient (LogP) of

Dotinurad using reversed-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the LogP value of Dotinurad as a measure of its lipophilicity.

Materials:

Dotinurad.

A series of reference compounds with known LogP values.

HPLC system with a reversed-phase column (e.g., C18).

Mobile phase (e.g., a mixture of methanol or acetonitrile and water).

UV detector.
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Procedure:

Chromatographic Analysis:

Inject Dotinurad and the reference compounds onto the RP-HPLC column under isocratic

conditions.

Determine the retention time (t_R) for each compound.

Measure the void time (t_0) of the system.

Calculation of Capacity Factor (k'):

Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.

Calibration Curve:

Plot the logarithm of the capacity factor (log k') of the reference compounds against their

known LogP values.

Perform a linear regression analysis to obtain a calibration curve.

LogP Determination of Dotinurad:

From the log k' value of Dotinurad, interpolate its LogP value using the equation of the

calibration curve.

Conclusion
Dotinurad is a promising new therapeutic agent for hyperuricemia, characterized by its high

selectivity for URAT1. The experimental protocols outlined in this guide provide a framework for

the comprehensive evaluation of its chemical and pharmacological properties. A thorough

understanding of these characteristics is essential for its continued development and clinical

application. Further research into its downstream signaling effects and potential off-target

interactions will provide a more complete picture of its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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